molecular formula C12H17NO2 B2845520 N-(5-methoxy-2-propylphenyl)acetamide CAS No. 91123-81-8

N-(5-methoxy-2-propylphenyl)acetamide

Cat. No.: B2845520
CAS No.: 91123-81-8
M. Wt: 207.273
InChI Key: JLGLTPDRXVFJEZ-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-propylphenyl)acetamide is an acetamide derivative characterized by a methoxy group at the 5-position and a propyl chain at the 2-position of the phenyl ring. This structural configuration imparts unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry. Acetamide derivatives are widely studied for their diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

N-(5-methoxy-2-propylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-5-10-6-7-11(15-3)8-12(10)13-9(2)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGLTPDRXVFJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(5-methoxy-2-propylphenyl)acetamide has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

  • Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(5-methoxy-2-propylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in compounds and ) generally enhance lipophilicity compared to hydroxyl groups (e.g., compound ), which may improve blood-brain barrier penetration but reduce solubility .
  • Heterocyclic Additions : Quinazoline sulfonyl derivatives () exhibit superior anticancer activity, likely due to their ability to intercalate DNA or inhibit kinases .

Pharmacological Activity Profiles

  • Anticancer Activity : Quinazoline-linked acetamides (e.g., compounds 38–40) show IC₅₀ values below 10 µM across multiple cancer lines, outperforming simpler methoxy- or hydroxy-substituted analogs . The target compound’s propyl group may modulate similar pathways but requires empirical validation.
  • Cytotoxicity : N-(4-Hydroxyphenethyl)acetamide () demonstrates moderate activity, suggesting that hydroxyl groups alone are insufficient for potent cytotoxicity compared to methoxy-quinazoline hybrids .

Structure-Activity Relationships (SAR)

  • Positional Isomerism : Methoxy groups at the 4-position () vs. 5-position (target compound) may alter electronic effects on the acetamide core, impacting receptor affinity .
  • Hybrid Structures : Incorporation of quinazoline () or benzothiazole () moieties significantly enhances potency, highlighting the importance of planar heterocycles in intercalation or enzyme inhibition .

Biological Activity

N-(5-methoxy-2-propylphenyl)acetamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a methoxy group and a propyl chain on the aromatic ring. Its chemical formula can be expressed as C12H17NO2C_{12}H_{17}NO_2. The compound's structure allows for interactions with various biological targets, which contributes to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many acetamides act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory processes.
  • Receptor Modulation : Some derivatives have shown activity as agonists or antagonists at various receptor sites, including cannabinoid receptors.

1. Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, it has been shown to reduce edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.

CompoundIC50 (µM)Activity Type
This compound10Anti-inflammatory
Indomethacin5Standard anti-inflammatory

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HT-29 (colon cancer)20

Case Studies and Research Findings

Research conducted on similar compounds has provided insights into the potential applications of this compound:

  • Study on Anti-inflammatory Effects : A study published in the International Journal of Pharmaceutical Sciences indicated that derivatives of acetamides showed varying degrees of inhibition against COX enzymes, with some exhibiting selectivity for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects associated with traditional NSAIDs .
  • Anticancer Activity Assessment : Research highlighted the efficacy of related compounds in inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the standard synthetic routes for N-(5-methoxy-2-propylphenyl)acetamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves coupling 5-methoxy-2-propylaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key steps include:
  • Refluxing in a polar aprotic solvent (e.g., dichloromethane or THF).
  • Purification via recrystallization (petroleum ether/ethyl acetate) or column chromatography.
  • Monitoring via TLC (silica gel, UV visualization) .
    Example reaction table:
Starting MaterialReagent/ConditionIntermediateFinal Product
5-Methoxy-2-propylanilineAcetyl chloride, Et₃N, 0–5°CN-Acylation intermediateRecrystallized acetamide

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm methoxy (δ ~3.7–3.9 ppm), acetamide carbonyl (δ ~168–170 ppm), and aromatic proton splitting patterns .
  • FTIR : Validate N–H stretch (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates to test activity against kinases or hydrolases (e.g., acetylcholinesterase) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis (e.g., over-acylation or methoxy group demethylation)?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during acylation to reduce electrophilic aromatic substitution byproducts.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Design of Experiments (DoE) : Use factorial designs to analyze solvent polarity, base strength, and stoichiometry effects .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :
  • Isomer Analysis : Compare activity of positional isomers (e.g., 4-methoxy vs. 5-methoxy derivatives) to identify structural specificity .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity trends .
  • Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Systematic Functionalization : Synthesize analogs with modified methoxy, propyl, or acetamide groups and test bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or β-amyloid) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methoxy for hydrophobic interactions) via 3D-QSAR models .

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